Lipophilicity (XLogP3-AA) Comparison: Enhanced Hydrophilicity Drives Formulation and ADME Advantages
The target compound exhibits a computed logP of −0.6, which is >0.6 log units lower than methyl 1H‑imidazole‑4‑carboxylate (logP = ‑0.42 to 0.06) and 0.8–1.3 log units lower than methyl 1‑methyl‑1H‑imidazole‑4‑carboxylate (logP = 0.21–0.71) [1][2]. This substantial reduction in lipophilicity predicts improved aqueous solubility and reduced non‑specific protein binding, which are desirable for early‑stage lead optimisation.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA or measured logP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.6 (PubChem computed) |
| Comparator Or Baseline | Methyl 1H-imidazole-4-carboxylate: logP = −0.42 (vendor); Methyl 1-methyl-1H-imidazole-4-carboxylate: logP = 0.21–0.71 (multiple sources) |
| Quantified Difference | ΔlogP ≥ 0.6 (target more hydrophilic) |
| Conditions | Computed values from PubChem 2021 release and vendor datasheets; experimental logP data not available for target. |
Why This Matters
A >0.6 log unit decrease in lipophilicity can shift a compound from poorly water‑soluble (logP >0.5) to moderately soluble (logP <0), directly influencing formulation feasibility and oral bioavailability.
- [1] PubChem CID 15257243. Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate. XLogP3-AA = −0.6. View Source
- [2] Molbase. Methyl 1-methyl-1H-imidazole-4-carboxylate. logP = 0.21; ChemicalBook reports logP = 0.71. View Source
